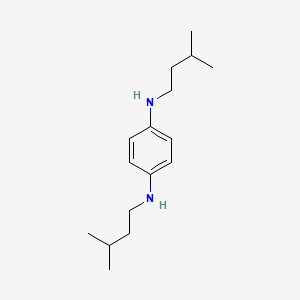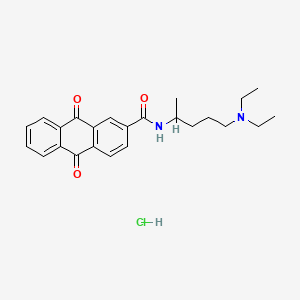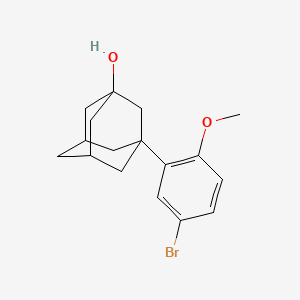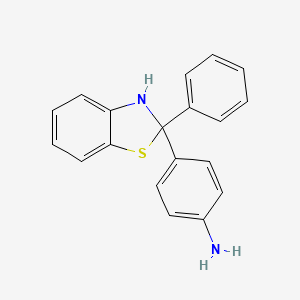
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine is an organic compound with the molecular formula C16H28N2 It is characterized by the presence of two 3-methylbutyl groups attached to the nitrogen atoms of a benzene-1,4-diamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 3-methylbutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of benzene-1,4-diamine attack the electrophilic carbon atoms of the 3-methylbutyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine groups.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学研究应用
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
相似化合物的比较
Similar Compounds
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine: Contains two 3-methylbutyl groups attached to the nitrogen atoms of a benzene-1,4-diamine core.
N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine: Contains four dibutylamino groups attached to the nitrogen atoms of a benzene-1,4-diamine core.
1-Phenyl-1-methylbutane: Contains a phenyl group attached to a 1-methylbutane core.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of 3-methylbutyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
34561-23-4 |
|---|---|
分子式 |
C16H28N2 |
分子量 |
248.41 g/mol |
IUPAC 名称 |
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H28N2/c1-13(2)9-11-17-15-5-7-16(8-6-15)18-12-10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3 |
InChI 键 |
MKLSUOCXJRXWBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNC1=CC=C(C=C1)NCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)
![1-Amino-3-[(4-methylphenoxy)sulfinylamino]benzene](/img/structure/B14008686.png)
![4-(4-Methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione](/img/structure/B14008687.png)
![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)


![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)





![4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B14008739.png)

